molecular formula C5H7NO2 B1586290 Methyl 3-isocyanopropanoate CAS No. 665054-33-1

Methyl 3-isocyanopropanoate

Cat. No.: B1586290
CAS No.: 665054-33-1
M. Wt: 113.11 g/mol
InChI Key: AOLFHMGVBOXEQJ-UHFFFAOYSA-N
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Description

Methyl 3-isocyanopropanoate is an organic compound with the molecular formula C5H7NO2. It is characterized by the presence of an isocyanate group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-isocyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with potassium cyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired isocyanate compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isocyanopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-isocyanopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-isocyanopropanoate exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the potential for forming a wide range of derivatives. Its isocyanate group makes it particularly useful in the synthesis of ureas, carbamates, and other nitrogen-containing compounds .

Properties

IUPAC Name

methyl 3-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLFHMGVBOXEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370508
Record name Methyl 3-isocyanopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665054-33-1
Record name Methyl 3-isocyanopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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